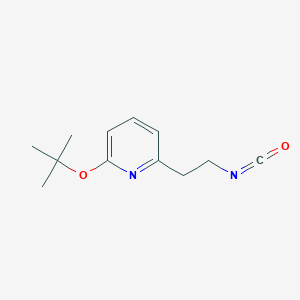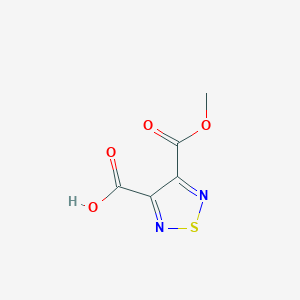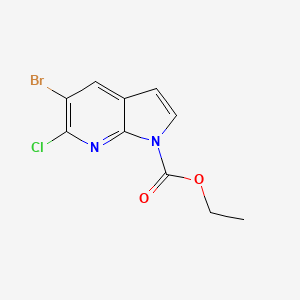![molecular formula C10H11ClN2OS B1378217 [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride CAS No. 1187928-39-7](/img/structure/B1378217.png)
[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride
Übersicht
Beschreibung
“[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is a compound with the CAS Number: 1187928-39-7 and a molecular weight of 242.73 . It is a yellow solid .
Molecular Structure Analysis
The molecular formula of “[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is C10H11ClN2OS . The InChI code is 1S/C10H10N2OS.ClH/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10;/h1-4,6,13H,5,11H2;1H .Physical And Chemical Properties Analysis
“[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is a yellow solid with a molecular weight of 242.73 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride is synthesized and characterized using various spectroscopic methods. In a study by Shahana & Yardily (2020), similar compounds were synthesized and characterized, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These methods are crucial for confirming the structure and purity of the compound (Shahana & Yardily, 2020).
Antimicrobial Activity
Compounds related to [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride have been studied for their antimicrobial properties. Kubba & Rahim (2018) synthesized 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives, showing moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Computational and Theoretical Studies
Density Functional Theory (DFT) calculations are used to analyze the structural and reactivity properties of thiazol-4-yl derivatives. This approach, as used by Shahana & Yardily (2020), helps in understanding the molecular structure and properties, such as the HOMO-LUMO gap, which are essential for predicting the reactivity and stability of the compounds (Shahana & Yardily, 2020).
Application in Synthesis of Novel Compounds
The thiazol-4-yl derivatives, similar to the compound , are used as building blocks in the synthesis of various novel compounds. For example, the work of Landage et al. (2019) involved synthesizing a new series of thiazolyl compounds with potential antibacterial activities (Landage, Thube, & Karale, 2019).
Catalytic Applications
In a study by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives, which share a structural resemblance to [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride, were used in the aza-Piancatelli rearrangement, a reaction showcasing the compound's potential as a catalyst in organic synthesis (Reddy et al., 2012).
Eigenschaften
IUPAC Name |
[2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10;/h1-4,6,13H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFIUQUJAMXSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)